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Compound of Interest

5-Bromo-1-(triisopropylsilyl)-1H-
Compound Name:
indole

Cat. No.: B149839

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric
analysis of 5-Bromo-1-(triisopropylsilyl)-1H-indole, a halogenated and silyl-protected indole
derivative of interest in synthetic chemistry and drug development. This document outlines key
mass spectrometry data, detailed experimental protocols for gas chromatography-mass
spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and a
proposed fragmentation pathway based on established principles of mass spectral behavior for
similar compounds.

Core Compound Data

Quantitative data for 5-Bromo-1-(triisopropylsilyl)-1H-indole is summarized in the table
below. This information is critical for instrument setup and data interpretation.

Property Value Source

Molecular Formula C17H26BrNSi PubChem[1]
Molecular Weight 352.4 g/mol PubChem[1]
Exact Mass 351.10179 Da PubChem[1]
Monoisotopic Mass 351.10179 Da PubChem[1]
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Predicted Mass Spectrometry Data

While a published mass spectrum for this specific compound is not readily available, a
predicted fragmentation pattern can be proposed based on the known behavior of
triisopropylsilyl (TIPS) protected compounds and brominated indoles. The prominent feature in
the mass spectrum of TIPS-protected compounds is the loss of an isopropyl group.[2]

Table 1: Predicted Key lons in GC-MS (Electron lonization) of 5-Bromo-1-
(triisopropylsilyl)-1H-indole

lon Description Predicted m/z Fragmentation Pathway

Isotopic pattern due to
Molecular lon [M]* 351/353 Bromine. The molecular ion

may be of low abundance.

Loss of an isopropyl radical
[M - CsH7]* 308/310 from the TIPS group. This is
often a prominent peak.[2]

Loss of the entire

triisopropylsilyl group, resulting

[M - Si(CsH7)3]* 194/196 _ _ _
in the 5-bromoindole radical
cation.
[CsHsBrN]* 194/196 5-Bromoindole fragment.
Loss of Bromine from the 5-
[CsHeN]* 116 )
bromoindole fragment.
[Si(CsH7)2]* 115 Diisopropylsilyl cation.
Benzene-like fragment from
[CeHa]™* 76

the indole ring.

Table 2: Predicted Key lons in LC-MS/MS of 5-Bromo-1-(triisopropylsilyl)-1H-indole
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lon Description Predicted m/z Notes

Protonated molecule, showing
[M+H]* 352/354 the characteristic bromine

isotopic pattern.

Sodiated adduct, also
[M+Na]* 374/376 displaying the bromine isotopic
pattern.

Fragmentation of the

protonated molecule could
Product lon from [M+H]* 196/198 lead to the protonated 5-

bromoindole after loss of the

silyl group.

Experimental Protocols

The following are detailed methodologies for the analysis of 5-Bromo-1-(triisopropylsilyl)-1H-
indole using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

This protocol is designed for the analysis of the volatile silyl-protected indole.
1. Sample Preparation:

e Dissolve 1 mg of 5-Bromo-1-(triisopropylsilyl)-1H-indole in 1 mL of a volatile, dry solvent
such as dichloromethane or ethyl acetate.

» Vortex the solution to ensure complete dissolution.

« If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis
(e.g., 1-10 pg/mL).

2. GC-MS Instrumentation and Conditions:
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e Gas Chromatograph: Agilent 7890B GC System or equivalent.
e Mass Spectrometer: Agilent 5977A MSD or equivalent.

e Column: HP-5ms (or equivalent 5% phenyl-methyl siloxane) capillary column (30 m x 0.25
mm ID, 0.25 pum film thickness).

e Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
e Injection: 1 uL injected in splitless mode.
* Inlet Temperature: 280°C.
e Oven Temperature Program:
o Initial temperature: 150°C, hold for 2 minutes.
o Ramp: Increase to 300°C at a rate of 15°C/min.
o Hold at 300°C for 5 minutes.
e MSD Transfer Line Temperature: 280°C.
e lon Source Temperature: 230°C.
e Quadrupole Temperature: 150°C.

 lonization Mode: Electron lonization (El) at 70 eV.

Mass Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Protocol

This protocol is suitable for the analysis of the compound, particularly when dealing with
complex matrices or when higher sensitivity is required.

1. Sample Preparation:
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Dissolve 1 mg of 5-Bromo-1-(triisopropylsilyl)-1H-indole in 1 mL of methanol or
acetonitrile.

Vortex the solution until the compound is fully dissolved.
Filter the solution through a 0.22 pum syringe filter into an LC vial.
Dilute as necessary with the initial mobile phase composition.

. LC-MS/MS Instrumentation and Conditions:
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 um patrticle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient Program:

0-1 min: 50% B.

[¢]

[e]

1-5 min: Linear gradient from 50% to 95% B.

o

5-7 min: Hold at 95% B.

o 7-7.1 min: Return to 50% B.

[¢]

7.1-10 min: Re-equilibration at 50% B.

lonization Mode: Electrospray lonization (ESI), positive mode.

lon Source Parameters:
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[e]

lonSpray Voltage: 5500 V.

(¢]

Temperature: 500°C.

[¢]

Curtain Gas: 30 psi.

[¢]

lon Source Gas 1: 50 psi.

[e]

lon Source Gas 2: 50 psi.

e Multiple Reaction Monitoring (MRM) Transitions (Predicted):

o Precursor lon (Q1): m/z 352.1

o

Product lon (Q3): m/z 309.1 (loss of C3H7)

[¢]

[e]

Precursor lon (Q1): m/z 352.1

[e]

o

Visualizations

Collision Energy (CE): Optimization required, start at 25 eV.

Product lon (Q3): m/z 196.0 (5-bromoindole fragment)

Collision Energy (CE): Optimization required, start at 35 eV.

The following diagrams illustrate the experimental workflow and a proposed fragmentation

pathway for 5-Bromo-1-(triisopropylsilyl)-1H-indole.
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General experimental workflow for MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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